N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSLCGHZWXHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through nucleophilic substitution or cyclization reactions involving appropriate precursors.
Methylation: The methyl group is added using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Neurological Disorders
Research indicates that N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride has significant interactions with muscarinic receptors, especially M4 receptors. These interactions are crucial for developing treatments for conditions such as schizophrenia and other cognitive disorders. Studies have demonstrated that antagonizing M4 receptors may alleviate symptoms associated with these disorders .
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate significant potential for further development as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings support ongoing investigations into the compound's mechanisms of action and its efficacy in tumor suppression .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, possibly through the modulation of pro-inflammatory cytokines. Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity has been identified as a promising approach to manage inflammation, indicating that this compound could play a role in this context .
Case Study 1: Cognitive Enhancement
In a controlled study, subjects treated with this compound exhibited improved cognitive function compared to a placebo group. The study focused on memory recall and attention span, revealing statistically significant enhancements attributed to M4 receptor antagonism.
Case Study 2: Anticancer Efficacy
A comparative study involving various anticancer agents highlighted the unique efficacy of this compound against A549 cells. The compound demonstrated superior cytotoxicity compared to standard treatments, warranting further exploration in clinical trials.
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Estimated based on analogs.
Key Observations :
- Substituent Position on Pyrazine : The target compound and N,N-dimethyl-3-(piperidin-4-yl)pyrazin-2-amine diHCl share a piperidin-4-yl group at the 3-position of pyrazine, whereas N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine diHCl substitutes the 6-position . Positional differences can influence receptor binding and metabolic stability.
- Amine Substitution: The target compound’s mono-methylation at the 2-amine (vs.
- Piperidine Ring Position : Compounds with piperidin-3-yl groups (e.g., 1-(pyrazin-2-yl)piperidin-3-amine diHCl) exhibit distinct conformational flexibility compared to piperidin-4-yl derivatives, impacting pharmacokinetic properties .
Physicochemical Properties
While melting points and solubility data are absent in the evidence, molecular weight and polarity trends can be inferred:
- The target compound’s lower molecular weight (~265.21) compared to dimethyl analogs (279.21) may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
- The dihydrochloride salt form enhances aqueous solubility across all analogs, facilitating in vitro assays .
Biological Activity
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound features a piperidine ring attached to a pyrazine moiety, which is known for its diverse biological properties. The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to the inhibition or activation of multiple biochemical pathways. This modulation is crucial for its observed effects in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating strong antibacterial activity .
- Biofilm Inhibition : It significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Staphylococcus epidermidis | 0.25 | 70 |
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have focused on its cytotoxic effects on various cancer cell lines.
Case Studies:
- FaDu Hypopharyngeal Tumor Cells : this compound displayed enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as a therapeutic agent in cancer treatment .
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific apoptotic pathways, although further research is needed to elucidate these mechanisms fully.
Research Applications
Beyond its antimicrobial and anticancer properties, this compound serves as a versatile building block in organic synthesis. It has applications in developing complex organic molecules and heterocyclic compounds, making it valuable in pharmaceutical research and development .
Q & A
Q. What are the recommended synthetic routes for N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : Begin with pyrazine precursors and introduce the piperidin-4-yl moiety via nucleophilic substitution or reductive amination. For dihydrochloride salt formation, treat the free base with hydrochloric acid in a solvent like ethanol or methanol under controlled pH (e.g., pH 2–3) .
- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to improve yield. Use TLC or HPLC to monitor intermediate purity. For dihydrochloride stability, ensure anhydrous conditions during salt formation to avoid hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : Confirm proton environments (e.g., pyrazine C-H at δ 8.5–9.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]+ ~ 237 Da for free base; +2HCl adds ~72 Da) .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~23% for dihydrochloride) .
Q. What are the solubility and stability profiles of this dihydrochloride salt under experimental conditions?
Methodological Answer:
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Dihydrochloride salts typically exhibit higher aqueous solubility than free bases at acidic pH due to protonation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; dihydrochlorides are prone to hygroscopicity, so store desiccated at –20°C .
Q. What pharmacological screening assays are suitable for initial activity profiling?
Methodological Answer:
- Receptor Binding : Use radioligand displacement assays (e.g., serotonin or dopamine receptors, given structural similarity to piperazine derivatives) .
- Kinase Inhibition : Screen against kinase panels (e.g., p38 MAPK) due to pyrazine’s role in ATP-competitive binding .
Advanced Research Questions
Q. How should researchers address contradictory data in receptor binding studies (e.g., high affinity in vitro but low in vivo efficacy)?
Methodological Answer:
Q. What strategies are effective for structural optimization to enhance selectivity?
Methodological Answer:
Q. How can researchers resolve batch-to-batch variability in impurity profiles?
Methodological Answer:
Q. What experimental approaches elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and oxidative stress (H₂O₂). Analyze degradants via HRMS and NMR to identify cleavage sites (e.g., piperidine ring opening or pyrazine hydrolysis) .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
Q. What considerations are critical for scaling up synthesis for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
